molecular formula C8H6N4O2 B1441324 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1269151-56-5

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B1441324
M. Wt: 190.16 g/mol
InChI Key: GTSNCTFMMWKAIA-UHFFFAOYSA-N
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Description

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide (6-F-PZP) is an organic compound belonging to the class of pyrazolopyrimidines. It is an important building block in the synthesis of a wide range of organic molecules and has been widely used in the fields of medicinal chemistry, biochemistry, and material science. 6-F-PZP has been extensively studied for its potential applications in the synthesis of biologically active compounds, and its use in medicinal and pharmaceutical research.

Scientific Research Applications

  • Fluorescent Molecules for Studying Intracellular Processes

    • Field : Bioorganic Chemistry
    • Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
    • Method : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . Their photophysical properties are tunable .
    • Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
  • Antitumor Scaffold

    • Field : Medicinal Chemistry
    • Application : Pyrazolo[1,5-a]pyrimidines are used as an antitumor scaffold . They possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
    • Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
    • Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Anti-Inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines, including Pyrazolo[1,5-a]pyrimidines, have been found to have anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Method : Various methods for the synthesis of pyrimidines are described . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
  • Pesticides, Dyes, and Pigments

    • Field : Material Science
    • Application : Pyrazolo[1,5-a]pyrimidines are considered as a key structural motif in many vital applications, such as pesticides, dyes, and pigments .
    • Method : Their synthetic routes have escalated dramatically in the last decades .
    • Results : They are known for their significant photophysical properties .
  • Antibacterial Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines, including Pyrazolo[1,5-a]pyrimidines, have been found to have antibacterial effects . They are known to inhibit the growth of certain bacteria .
    • Method : Various methods for the synthesis of pyrimidines are described . The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the growth of certain bacteria .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced antibacterial activities with minimum toxicity .
  • Organic Light-Emitting Devices

    • Field : Material Science
    • Application : Pyrazolo[1,5-a]pyrimidines are used in the field of organic light-emitting devices . They have been a major focus of research related to materials science and biological interactions over the past decades .
    • Method : Their synthetic routes have escalated dramatically in the last decades . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents .
    • Results : A plethora of applications has been proposed by exploiting the beneficial properties of such materials that can raise our standard of living .

properties

IUPAC Name

6-formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-7(14)6-2-11-12-3-5(4-13)1-10-8(6)12/h1-4H,(H2,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSNCTFMMWKAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Bryan, J Drobnick, A Gobbi… - Journal of Medicinal …, 2019 - ACS Publications
A series of pyrazolopyrimidine inhibitors of IRAK4 were developed from a high-throughput screen (HTS). Modification of an HTS hit led to a series of bicyclic heterocycles with improved …
Number of citations: 20 pubs.acs.org

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